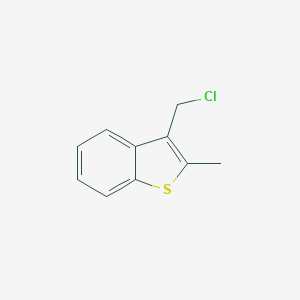

3-(Chloromethyl)-2-methyl-1-benzothiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-2-methyl-1-benzothiophene, also known as CMMBT, is an organic aromatic compound belonging to the class of benzothiophenes. It is a colorless to pale yellow liquid with a faint aromatic odor and is insoluble in water. CMMBT is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and lab experiments.

Scientific Research Applications

Synthesis of Hyper Cross-linked Polymers (HCPs)

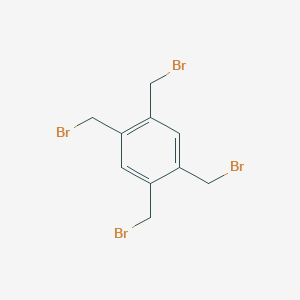

“3-(Chloromethyl)-2-methyl-1-benzothiophene” could potentially be used in the synthesis of Hyper Cross-linked Polymers (HCPs). HCPs are a class of porous materials synthesized by Friedel Craft reactions . They have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

Water Treatment

HCPs, which could potentially be synthesized using “3-(Chloromethyl)-2-methyl-1-benzothiophene”, have applications in water treatment . Their high surface area and porosity make them efficient for adsorption processes involved in water treatment .

Gas Storage

Another application of HCPs is in gas storage . The high surface area and porosity of these polymers allow them to store gases effectively .

Drug Delivery

HCPs also have potential applications in drug delivery . Their porous structure can be used to encapsulate drugs and deliver them to specific locations in the body .

Chemoselective Cysteine or Disulfide Modification

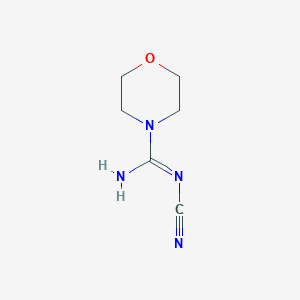

“3-(Chloromethyl)-2-methyl-1-benzothiophene” could potentially be used in chemoselective cysteine or disulfide modification . This involves the use of 2-chloromethyl acryl reagents for selective protein modification at cysteine or disulfide sites .

Synthesis of New Compounds

“3-(Chloromethyl)-2-methyl-1-benzothiophene” could potentially be used in the synthesis of new compounds. This could involve the study of carboxylesterase inhibition and the study of acetylcholinesterase inhibition.

properties

IUPAC Name |

3-(chloromethyl)-2-methyl-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXSRRSEVMRNPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626133 |

Source

|

| Record name | 3-(Chloromethyl)-2-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-2-methyl-1-benzothiophene | |

CAS RN |

16957-90-7 |

Source

|

| Record name | 3-(Chloromethyl)-2-methylbenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16957-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-2-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2'-Bi-p-menth-8-ene]-6,6'-dione](/img/structure/B96397.png)